Species-Specific Metabolite Formation: Dog-Only Glucuronide vs. Ubiquitous Human M-2 Metabolite
Ritonavir O-Beta-D-Glucuronide is formed exclusively in dogs and is absent from human plasma, while the major human metabolite M-2 (isopropylthiazole oxidation product) constitutes 30.4% of the total administered dose recovered in human excreta over 6 days [1]. This species divergence renders the O-glucuronide an essential authentic standard for canine toxicokinetic studies required by ICH M3(R2), as use of the human metabolite M-2 standard alone would fail to capture dog-specific metabolic clearance pathways.
| Evidence Dimension | Species-specific metabolite formation & exposure |
|---|---|
| Target Compound Data | Detected in dog bile, feces, and urine (qualitative detection by radio-HPLC); not detected in human plasma. |
| Comparator Or Baseline | M-2 metabolite: detected in human plasma; 30.4% of total dose recovered in human excreta. Raltegravir-β-D-glucuronide: human plasma metabolite. Parent ritonavir: predominant circulating species in all three species. |
| Quantified Difference | Ritonavir O-Beta-D-Glucuronide: 0% in human plasma vs. M-2: 30.4% of human dose. Qualitative detection in dog only. |
| Conditions | Sprague-Dawley rats, beagle dogs (5 mg/kg iv, 20 mg/kg oral), and HIV-negative human volunteers (600 mg oral). Radio-HPLC analysis of bile, feces, urine, and plasma [1]. |
Why This Matters
Without this standard, canine ADME studies generate false-negative data for a dog-specific clearance pathway, potentially invalidating regulatory submissions that require complete metabolite profiling in the toxicology species.
- [1] Denissen JF, Grabowski BA, Johnson MK, et al. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans. Drug Metab Dispos. 1997;25(4):489-501. PMID: 9107549. View Source
